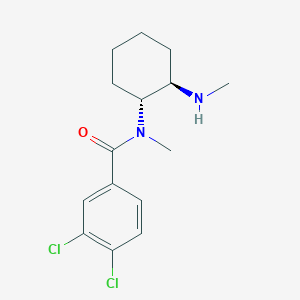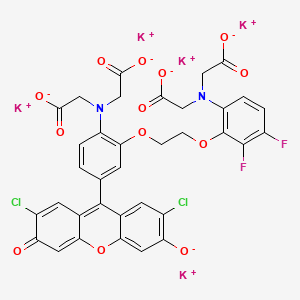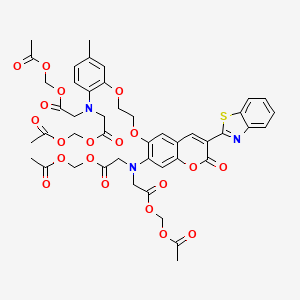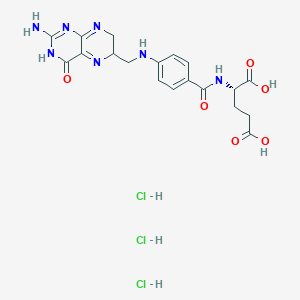
Methyllycaconitin (Citrat)
Übersicht
Beschreibung
The compound “20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate” is also known as Avadharidine . It is a diterpenoid having an aconitane skeleton bearing multiple substituents . It is a carboxylic ester, a dicarboxylic acid diamide, and a diterpenoid . It derives from a hydride of an aconitane .
Molecular Structure Analysis
The molecular formula of Avadharidine is C36H51N3O10 . The molecular weight is 685.8 g/mol . The IUPAC name is [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 685.8 g/mol . The IUPAC name, canonical SMILES, and isomeric SMILES are also provided .Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei neurodegenerativen Erkrankungen
MLA-Citrat wurde auf seine neuroprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen. Es wirkt als Antagonist von α7 nAChR, der an der Pathogenese von Krankheiten wie Alzheimer und Parkinson beteiligt ist . Durch die Modulation der Rezeptoraktivität kann MLA-Citrat zur Reduzierung der Neuroinflammation und zur Verlangsamung des Fortschreitens der Neurodegeneration beitragen.
Integrität der Blut-Hirn-Schranke
Forschungen haben gezeigt, dass MLA-Citrat Störungen der Blut-Hirn-Schranke (BHS) verhindern kann, die durch bakterielle Infektionen wie meningitische Escherichia coli verursacht werden . Dies ist entscheidend für die Aufrechterhaltung der Homöostase des zentralen Nervensystems und die Verhinderung des Eindringens von Krankheitserregern oder Toxinen in das Gehirn.
Entzündungshemmende Wirkungen
MLA-Citrat zeigt entzündungshemmende Eigenschaften, indem es bestimmte Signalwege angreift. Es wurde beispielsweise gezeigt, dass es die Expression von proinflammatorischen Zytokinen in bestimmten Zellmodellen hemmt, was bei der Behandlung von Erkrankungen mit chronischer Entzündung von Vorteil sein könnte .
Modulation der synaptischen Transmission
Als Antagonist von α7 nAChR spielt MLA-Citrat eine Rolle bei der Modulation der synaptischen Transmission. Dieser Rezeptorsubtyp ist an der Vermittlung der schnellen synaptischen Transmission im Gehirn beteiligt, und seine Modulation ist wichtig für kognitive Prozesse und möglicherweise für die Behandlung psychiatrischer Störungen .
Sepsis- und Meningitis-Behandlung
Bei pädiatrischer Sepsis und Meningitis wurde vermutet, dass MLA-Citrat therapeutisches Potenzial besitzt. Es kann schützende Wirkungen gegen übermäßige Antibiotikabehandlungen bieten, die zu unerwünschten Ergebnissen führen können, indem es die α7nAChR-CISH/JAK2/STAT5b-Achse angreift .
Wirkmechanismus
Target of Action
Methyllycaconitine (citrate) is a specific antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a type of nicotinic acetylcholine receptor, which is a category of ionotropic receptors that open an ion channel upon binding with acetylcholine .
Mode of Action
As an antagonist, Methyllycaconitine (citrate) binds to the α7nAChR, blocking its activation . This prevents the normal action of acetylcholine, a neurotransmitter, on the α7nAChR .
Biochemical Pathways
The α7nAChR is involved in various biochemical pathways. By blocking this receptor, Methyllycaconitine (citrate) can affect these pathways. For example, it has been shown to decrease intracellular Ca2+ levels in certain cells .
Result of Action
The blocking of α7nAChR by Methyllycaconitine (citrate) can have various effects at the molecular and cellular level. For example, it has been shown to inhibit cell proliferation and reduce synaptic efficacy . It can also affect the secretion of certain cytokines .
Action Environment
The action of Methyllycaconitine (citrate) can be influenced by various environmental factors. For example, its solubility can affect its absorption and distribution in the body . Additionally, its effectiveness can be influenced by the presence of other substances that can also bind to the α7nAChR .
Biochemische Analyse
Biochemical Properties
Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .
Cellular Effects
Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .
Temporal Effects in Laboratory Settings
The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .
Dosage Effects in Animal Models
In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .
Metabolic Pathways
Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)
![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)



